molecular formula C10H14N2O4 B8393073 1-(3-methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid

1-(3-methyl-butyl)-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B8393073
M. Wt: 226.23 g/mol
InChI Key: SLGAIJBDEFRUAT-UHFFFAOYSA-N
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Patent
US07700765B2

Procedure details

Ethyl 1-isopentyl-4-nitro-1H-pyrrole-2-carboxylate (2.377 g, 9.329 mmol; see step (i) above) was suspended in ethanol (5 mL), then a solution of NaOH (955 mg dissolved in 20 mL of water) was added. The reaction mixture was reduced by half under reduced pressure at 50° C., and then the cooled solution was extracted with ether. The water layer was cooled to 0° C. then conc. HCl was added dropwise with vigorous stirring until pH 2. The white solid material was filtered off, washed with water, dried at 60° C. under reduced pressure for 2 h then left at room temperature overnight. The product was obtained as white solid (2.008 g, 95% yield), m.p. 154-157° C. [Lit.m.p. 154-156° C.].
Name
Ethyl 1-isopentyl-4-nitro-1H-pyrrole-2-carboxylate
Quantity
2.377 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:6]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]1[C:14]([O:16]CC)=[O:15])[CH2:2][CH:3]([CH3:5])[CH3:4].[OH-].[Na+]>C(O)C>[CH2:1]([N:6]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]1[C:14]([OH:16])=[O:15])[CH2:2][CH:3]([CH3:5])[CH3:4] |f:1.2|

Inputs

Step One
Name
Ethyl 1-isopentyl-4-nitro-1H-pyrrole-2-carboxylate
Quantity
2.377 g
Type
reactant
Smiles
C(CC(C)C)N1C(=CC(=C1)[N+](=O)[O-])C(=O)OCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring until pH 2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reduced by half under reduced pressure at 50° C.
EXTRACTION
Type
EXTRACTION
Details
the cooled solution was extracted with ether
ADDITION
Type
ADDITION
Details
conc. HCl was added dropwise
FILTRATION
Type
FILTRATION
Details
The white solid material was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC(C)C)N1C(=CC(=C1)[N+](=O)[O-])C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.008 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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